molecular formula C6H5Br2N B181072 2,5-Dibromoaniline CAS No. 3638-73-1

2,5-Dibromoaniline

Cat. No. B181072
CAS RN: 3638-73-1
M. Wt: 250.92 g/mol
InChI Key: WRTAZRGRFBCKBU-UHFFFAOYSA-N
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Description

2,5-Dibromoaniline is an organic compound with the linear formula Br2C6H3NH2 . It is used as a building block in organic synthesis .


Synthesis Analysis

2,5-Dibromoaniline has been used in the synthesis of 2,4,5-tribromoaniline . It was also used as a starting reagent in the regioselective synthesis of 2-(3,4-dimethoxyphenyl)-5-bromobenzothiazole .


Molecular Structure Analysis

The molecular weight of 2,5-Dibromoaniline is 250.92 . The molecular structure can be represented by the SMILES string Nc1cc(Br)ccc1Br .


Chemical Reactions Analysis

2,5-Dibromoaniline has been used in the synthesis of 2,4,5-tribromoaniline . It was also used as a starting reagent in the regioselective synthesis of 2-(3,4-dimethoxyphenyl)-5-bromobenzothiazole .


Physical And Chemical Properties Analysis

2,5-Dibromoaniline is a solid with a melting point of 51-53 °C (lit.) . It has a density of 2.0±0.1 g/cm^3 . The boiling point is 281.4±20.0 °C at 760 mmHg .

Scientific Research Applications

  • Synthesis of 2,4,5-Tribromoaniline

    • Scientific Field : Organic Chemistry
    • Application Summary : 2,5-Dibromoaniline is used in the synthesis of 2,4,5-tribromoaniline .
    • Results or Outcomes : The outcome of this application is the production of 2,4,5-tribromoaniline .
  • Regioselective Synthesis of 2-(3,4-dimethoxyphenyl)-5-bromobenzothiazole

    • Scientific Field : Organic Chemistry
    • Application Summary : 2,5-Dibromoaniline is used as a starting reagent in the regioselective synthesis of 2-(3,4-dimethoxyphenyl)-5-bromobenzothiazole .
    • Results or Outcomes : The outcome of this application is the production of 2-(3,4-dimethoxyphenyl)-5-bromobenzothiazole .
  • Polymer Synthesis

    • Scientific Field : Polymer Chemistry
    • Application Summary : 2,5-Dibromoaniline is used in the chemical copolymerization of aniline and 2,5-dibromoaniline or 2,6-dibromoaniline .
    • Methods of Application : The copolymerization is carried out by oxidation with K2Cr2O7 in H2SO4/acetonitrile media . The copolymer composition can be effectively controlled by varying the monomer feed ratio .
    • Results or Outcomes : The electrical conductivity of the resulting copolymer can be controlled in a broad range, from 1.2 to 10−6–10−11 S·cm−1 depending on the substituted aniline and the feed ratio .
  • Synthesis of Acetylenic Amine
    • Scientific Field : Organic Chemistry
    • Application Summary : 2,5-Dibromoaniline can be used as a starting material to synthesize acetylenic amine .
    • Methods of Application : The synthesis typically involves a reaction with trimethylsilylacetylene .
    • Results or Outcomes : The outcome of this application is the production of acetylenic amine, which is used as a ligand to prepare the bis-amido complex of Ti (IV) .
  • Synthesis of 2,4,5-Tribromoaniline

    • Scientific Field : Organic Chemistry
    • Application Summary : 2,5-Dibromoaniline is used in the synthesis of 2,4,5-tribromoaniline .
    • Results or Outcomes : The outcome of this application is the production of 2,4,5-tribromoaniline .
  • Regioselective Synthesis of 2-(3,4-dimethoxyphenyl)-5-bromobenzothiazole

    • Scientific Field : Organic Chemistry
    • Application Summary : 2,5-Dibromoaniline is used as a starting reagent in the regioselective synthesis of 2-(3,4-dimethoxyphenyl)-5-bromobenzothiazole .
    • Results or Outcomes : The outcome of this application is the production of 2-(3,4-dimethoxyphenyl)-5-bromobenzothiazole .

Safety And Hazards

2,5-Dibromoaniline is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation. It may also cause damage to organs through prolonged or repeated exposure . It is toxic if swallowed, in contact with skin, or if inhaled .

properties

IUPAC Name

2,5-dibromoaniline
Source PubChem
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InChI

InChI=1S/C6H5Br2N/c7-4-1-2-5(8)6(9)3-4/h1-3H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRTAZRGRFBCKBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5Br2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID80189908
Record name 2,5-Dibromoaniline
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Molecular Weight

250.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

2,5-Dibromoaniline

CAS RN

3638-73-1
Record name 2,5-Dibromoaniline
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Record name 2,5-Dibromoaniline
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Record name 3638-73-1
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Record name 2,5-Dibromoaniline
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
241
Citations
D Wu, B Shao, Y Feng, L Ma - Environmental technology, 2015 - Taylor & Francis
The ferrous hydroxy complex (FHC), composed of structural Fe Ⅱ , has been shown to reduce a range of organic and inorganic contaminants. This study focused on the catalytic effects …
Number of citations: 4 www.tandfonline.com
FR Diaz, MA Del Valle, LH Tagle, JL Torres - Journal of materials science, 2003 - Springer
The chemical copolymerization of aniline and 2,5-dibromoaniline or 2,6-dibromoaniline by oxidation with K 2 Cr 2 O 7 in H 2 SO 4 /acetonitrile media has been carried out. Copolymer …
Number of citations: 8 link.springer.com
MAV Ribeiro da Silva, AI Ferreira… - Bulletin of the Chemical …, 2006 - journal.csj.jp
The standard (p = 0.1 MPa) molar enthalpies of formation of 2-, 3-, and 4-bromoaniline, 2,4-, 2,5-, and 2,6-dibromoaniline, and 2,4,6-tribromoaniline were derived from the standard …
Number of citations: 39 www.journal.csj.jp
FR Diaz, CO Sánchez, MA Del Valle, LH Tagle… - Synthetic metals, 1998 - Elsevier
Poly(2.5-dichloroaniline), poly(2,3-dichloroaniline), poly(3,5-dichloroaniline), poly(2,5-dibromoaniline) and poly(2,6-dibromoaniline) have been synthesized from dihaloanilines in protic …
Number of citations: 35 www.sciencedirect.com
ID Bowen, TA Ryder, NL Downing - Histochemistry, 1976 - Springer
A new method is described for the histochemical localization of acid phosphatase. Naphthol AS BI, enzymatically released from naphthyl AS BI phosphoric acid, is coupled with …
Number of citations: 8 link.springer.com
MA Del Valle, FR Diaz, JL Torres… - Journal of applied …, 2010 - Wiley Online Library
The nucleation and growth mechanism of some homopolymers of aniline (six monomers were studied: 3,5‐dichloroaniline, 2,5‐dichloroaniline, 2,6‐dichloroaniline, 2,3‐dichloroaniline, …
Number of citations: 4 onlinelibrary.wiley.com
JG Kim, TJ Choi, JY Chang - Chemical Engineering Journal, 2016 - Elsevier
A microporous organic polymer (MOP) sponge was prepared using a homogenized electrospun nanofiber as the reinforcement. The electrospun nanofiber (PVASi) obtained from a …
Number of citations: 30 www.sciencedirect.com
WE Parham, RM Piccirilli - The Journal of Organic Chemistry, 1977 - ACS Publications
Reaction of a series of 2, 5-dibromo-substituted aromatic systems with 1 equiv of n-butyllithium at-100 C re-sults in high selectivity of halogen-metal exchange when the substituent …
Number of citations: 173 pubs.acs.org
I Yamaguchi, M Yamamoto - Polymer Bulletin, 2016 - Springer
Polyphenylene (PP) with NH 2 side groups, namely, polymer-1, was synthesized by the Pd-complex-catalyzed reaction of 2,5-dibromoaniline with 9,9-dihexylfluorene-2,7-diboronic acid …
Number of citations: 3 link.springer.com
MA Valle de la Cortina, FR Díaz Alzamora, JL Torres… - 2010 - repositorio.uc.cl
The nucleation and growth mechanism of some homopolymers of aniline (six monomers were studied: 3, 5-dichloroaniline, 2, 5-dichloroaniline, 2, 6-dichloroaniline, 2, 3-dichloroaniline, …
Number of citations: 0 repositorio.uc.cl

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